molecular formula C36H58O9 B10818298 EcliptasaponinD

EcliptasaponinD

Cat. No.: B10818298
M. Wt: 634.8 g/mol
InChI Key: WYDPEADEZMZKNM-XCRUBJGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ecliptasaponin D involves multiple steps, starting from basic triterpenoid structures. The process typically includes glycosylation reactions where sugar moieties are attached to the triterpenoid backbone. Specific reaction conditions, such as the use of catalysts and solvents, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of Ecliptasaponin D often relies on extraction from Eclipta prostrata using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Ecliptasaponin D. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ecliptasaponin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosylated derivatives of Ecliptasaponin D, each with potentially unique biological activities .

Scientific Research Applications

Ecliptasaponin D has a wide range of scientific research applications:

Mechanism of Action

Ecliptasaponin D exerts its effects through multiple molecular targets and pathways:

Properties

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

IUPAC Name

(4aR,5S,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24+,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1

InChI Key

WYDPEADEZMZKNM-XCRUBJGFSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C

Origin of Product

United States

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